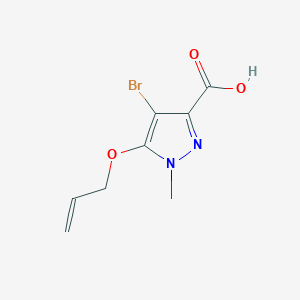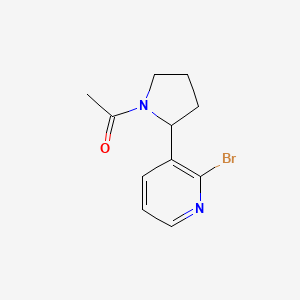
5-(6-Chloropyridin-3-yl)-3-(2,4-dichlorophenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(6-Chloropyridin-3-yl)-3-(2,4-dichlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
Métodos De Preparación
The synthesis of 5-(6-Chloropyridin-3-yl)-3-(2,4-dichlorophenyl)-1,2,4-oxadiazole typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropyridine-3-carboxylic acid and 2,4-dichlorobenzohydrazide.
Cyclization Reaction: The key step involves the cyclization of these starting materials to form the oxadiazole ring. This is usually achieved by treating the mixture with a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and efficiency.
Análisis De Reacciones Químicas
5-(6-Chloropyridin-3-yl)-3-(2,4-dichlorophenyl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions on the pyridine and phenyl rings.
Oxidation and Reduction: The oxadiazole ring can undergo oxidation or reduction under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-(6-Chloropyridin-3-yl)-3-(2,4-dichlorophenyl)-1,2,4-oxadiazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 5-(6-Chloropyridin-3-yl)-3-(2,4-dichlorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.
Comparación Con Compuestos Similares
5-(6-Chloropyridin-3-yl)-3-(2,4-dichlorophenyl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:
5-(6-Chloropyridin-3-yl)-3-phenyl-1,2,4-oxadiazole: This compound lacks the dichlorophenyl group, which may result in different reactivity and biological activity.
5-(6-Chloropyridin-3-yl)-3-(2,4-difluorophenyl)-1,2,4-oxadiazole: The presence of fluorine atoms instead of chlorine can significantly alter the compound’s properties, such as its lipophilicity and metabolic stability.
5-(6-Chloropyridin-3-yl)-3-(2,4-dimethylphenyl)-1,2,4-oxadiazole:
Propiedades
Fórmula molecular |
C13H6Cl3N3O |
|---|---|
Peso molecular |
326.6 g/mol |
Nombre IUPAC |
5-(6-chloropyridin-3-yl)-3-(2,4-dichlorophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H6Cl3N3O/c14-8-2-3-9(10(15)5-8)12-18-13(20-19-12)7-1-4-11(16)17-6-7/h1-6H |
Clave InChI |
OULNYYPPMDBVBQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)C2=NOC(=N2)C3=CN=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


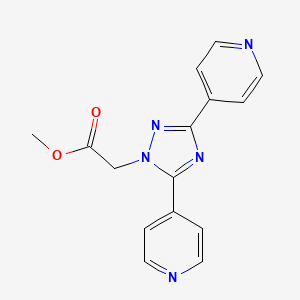
![2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B11814802.png)
![3-[(3-Chloro-phenyl)-(2-methanesulfonyloxy-ethoxy)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B11814804.png)


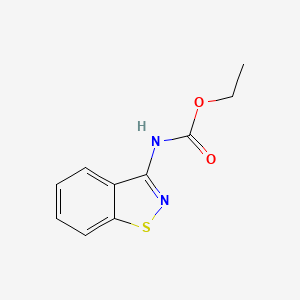

![2-Chloro-N-{3-cyano-7,7-dimethyl-5-[2-(5-methyl-furan-2-yl)-vinyl]-6,7-dihydro-benzo[b]thiophen-2-yl}-acetamide](/img/structure/B11814852.png)
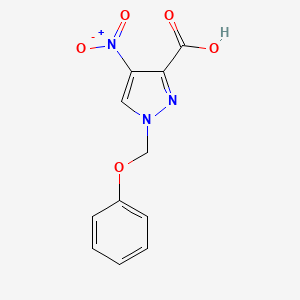
![1-(Benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B11814858.png)
